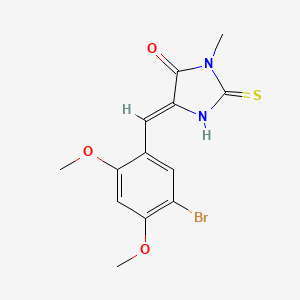
5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
説明
5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as BDMIT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMIT belongs to the class of imidazolidinone derivatives that possess a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用機序
The mechanism of action of 5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. It also causes cell cycle arrest by downregulating cyclin-dependent kinases. In inflammatory diseases, this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. In microbial infections, this compound disrupts the cell membrane and inhibits the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In cancer cells, this compound inhibits the expression of genes involved in cell proliferation and angiogenesis. It also increases the expression of genes involved in apoptosis and cell cycle arrest. In inflammatory diseases, this compound reduces the production of pro-inflammatory cytokines and enzymes, leading to a decrease in inflammation. In microbial infections, this compound disrupts the cell membrane and inhibits the synthesis of DNA and RNA, leading to cell death.
実験室実験の利点と制限
5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments, including its high yield synthesis method and its broad range of biological activities. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One potential direction is to investigate the synergistic effects of this compound with other compounds in cancer treatment. Another direction is to study the effects of this compound on the gut microbiome and its potential use in treating gut-related diseases. Additionally, the development of this compound derivatives with improved solubility and toxicity profiles could lead to the development of new therapeutic agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer, inflammation, and microbial infections. Its mechanism of action involves multiple pathways, and it has both biochemical and physiological effects. Although it has some limitations, this compound has several advantages for lab experiments, and there are several future directions for its research.
科学的研究の応用
5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the migration and invasion of cancer cells. Inflammatory diseases, such as rheumatoid arthritis, have been targeted by this compound due to its anti-inflammatory properties. In microbial infections, this compound has shown promising results against various pathogens, including bacteria and fungi.
特性
IUPAC Name |
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-16-12(17)9(15-13(16)20)5-7-4-8(14)11(19-3)6-10(7)18-2/h4-6H,1-3H3,(H,15,20)/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLHZSDDENWYKO-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2OC)OC)Br)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2OC)OC)Br)/NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-benzyl-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3952125.png)
![5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952130.png)
![2-(4-acetyl-1-piperazinyl)-5-[4-(allyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B3952136.png)
![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B3952165.png)
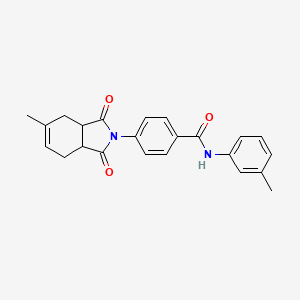
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3952177.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)acetyl]piperazine hydrochloride](/img/structure/B3952189.png)


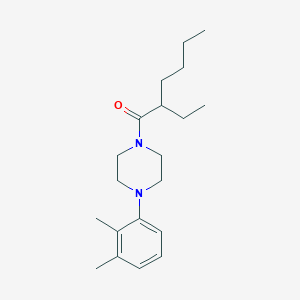
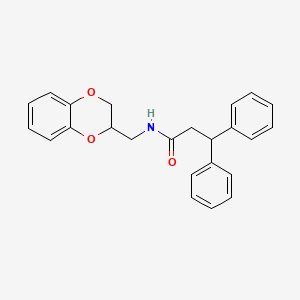
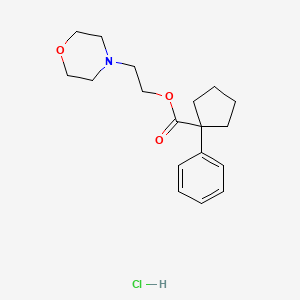
![(4-methoxyphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B3952235.png)
![ethyl 1-[4-(acetyloxy)benzoyl]-3-piperidinecarboxylate](/img/structure/B3952236.png)